2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole core, a piperidine ring, and a dimethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Core: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Dimethylphenoxyethyl Group: This step involves the reaction of the benzodiazole intermediate with 2,4-dimethylphenoxyethyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Piperidine Ring: The final step involves the reaction of the intermediate with piperidine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting neurological disorders.
Materials Science: Its structural properties could be exploited in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole core is known to interact with various biological targets, while the piperidine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-BENZIMIDAZOL-1-YL)ETHANOL: This compound has a similar structure but lacks the piperidine ring.
2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE: This compound has a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in 2-(2-{[2-(2,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE enhances its binding affinity and specificity, making it a unique candidate for various applications compared to its analogs.
Properties
Molecular Formula |
C24H29N3O2S |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C24H29N3O2S/c1-18-10-11-22(19(2)16-18)29-14-15-30-24-25-20-8-4-5-9-21(20)27(24)17-23(28)26-12-6-3-7-13-26/h4-5,8-11,16H,3,6-7,12-15,17H2,1-2H3 |
InChI Key |
PLTRGJGSWQTNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4)C |
Origin of Product |
United States |
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